molecular formula C10H20ClNO B2801125 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride CAS No. 2580200-88-8

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride

Cat. No.: B2801125
CAS No.: 2580200-88-8
M. Wt: 205.73
InChI Key: BGHZFNCDEKLMIV-UHFFFAOYSA-N
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Description

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride is a chemical compound with the molecular formula C10H19NO.ClH. It is known for its unique spirocyclic structure, which includes both an oxygen and a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-oxa-9-azaspiro[4.5]decane;hydrochloride
  • 7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride

Uniqueness

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride (CAS No. 1488879-96-4) is a spirocyclic compound notable for its unique structure that incorporates both nitrogen and oxygen within a spiro ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications.

  • Molecular Formula : C10H19NO
  • Molecular Weight : 169.27 g/mol
  • IUPAC Name : 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane

The biological activity of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound can elevate endocannabinoid levels, which may offer therapeutic benefits in conditions like pain and inflammation .

Biological Activities

  • Anti-inflammatory Properties : Studies suggest that this compound exhibits anti-inflammatory effects, potentially useful in treating various inflammatory diseases.
  • Analgesic Effects : The inhibition of FAAH may also correlate with analgesic properties, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, positioning it as a candidate for developing new antibiotics or antiseptics.

Research Findings and Case Studies

Several studies have investigated the biological activities and applications of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane:

StudyFocusFindings
Synthesis and Biological EvaluationDemonstrated FAAH inhibition leading to increased endocannabinoid levels; potential for pain relief.
Agrochemical ApplicationsDerivatives were tested against agricultural pests; some showed effectiveness as pesticides.
Medicinal ChemistryExplored as a building block for spirocyclic drugs with various biological activities.

Applications in Drug Development

The compound's unique spirocyclic structure allows it to serve as a versatile building block in drug design. Its derivatives are being explored for various therapeutic areas including:

  • Pain Management : Leveraging its FAAH inhibitory action.
  • Anti-inflammatory Drugs : Targeting chronic inflammatory conditions.
  • Agrochemicals : Developing new pesticides based on its derivatives.

Properties

IUPAC Name

7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-9(2)7-11-8-10(12-9)5-3-4-6-10;/h11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHZFNCDEKLMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2(O1)CCCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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